molecular formula C7H5BrFI B13909115 1-Bromo-3-(fluoromethyl)-5-iodobenzene

1-Bromo-3-(fluoromethyl)-5-iodobenzene

Cat. No.: B13909115
M. Wt: 314.92 g/mol
InChI Key: HUWOSTGTDLXHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(fluoromethyl)-5-iodobenzene ( 2641821-87-4) is a valuable halogenated aromatic building block in scientific research, with a molecular formula of C7H5BrFI and a molecular weight of 314.92 g/mol . Its structure features bromine, iodine, and a fluoromethyl group strategically positioned on a benzene ring, making it a versatile intermediate for constructing complex molecules through various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings . Researchers utilize this compound primarily in pharmaceutical development, where its derivatives serve as key intermediates in the synthesis of potential therapeutic agents; the incorporation of fluorine atoms is known to enhance bioavailability and metabolic stability . It also finds applications in material science, particularly in the development of organic electronic devices like OLEDs, where its thermal stability and halogenated structure are beneficial . Furthermore, its properties are explored in agrochemical research for creating novel insecticidal compounds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated hood .

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

1-bromo-3-(fluoromethyl)-5-iodobenzene

InChI

InChI=1S/C7H5BrFI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2

InChI Key

HUWOSTGTDLXHTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)CF

Origin of Product

United States

Preparation Methods

General Strategies for Halogenated Fluoromethylbenzenes

The synthesis of halogenated fluoromethylbenzenes typically involves:

  • Halogenation of aromatic precursors (e.g., anilines or phenols)
  • Introduction of fluoromethyl groups via electrophilic fluorination or nucleophilic substitution
  • Use of diazonium salt intermediates for halogen exchange (Sandmeyer reaction)
  • Organometallic intermediates (e.g., Grignard reagents) for functional group transformations

Specific Preparation Routes for 1-Bromo-3-(fluoromethyl)-5-iodobenzene

No direct literature source explicitly details the synthesis of this compound; however, related compounds and methodologies provide a basis for its preparation.

Halogenation and Diazotization Approach

A well-established method for preparing halogenated benzenes involves:

  • Starting from a substituted aniline derivative
  • Bromination and iodination at desired positions
  • Diazotization of the aniline group using sodium nitrite in acidic conditions
  • Sandmeyer reaction to replace diazonium with halogen (e.g., bromine or iodine)

Example: Preparation of 1-chloro-3-bromo-5-iodobenzene via bromochlorohydantoin bromination of paraiodoaniline, followed by diazotization and hypophosphorous acid treatment, yielding the halogenated benzene with high purity and yield.

This approach can be adapted for the fluoromethyl derivative by introducing the fluoromethyl group either before or after halogenation.

Introduction of the Fluoromethyl Group

The fluoromethyl group (-CH2F) can be introduced via:

  • Electrophilic fluorination of methyl groups on aromatic rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor
  • Nucleophilic substitution of benzyl halides with fluoride sources
  • Use of fluorinated building blocks in organometallic coupling reactions

In related research, fluorinated β-haloamines have been cyclized to fluoroaziridines, showing the utility of fluoromethyl intermediates in complex synthesis.

Organometallic Coupling Methods

Grignard reagents derived from aryl bromides can be reacted with electrophiles to introduce functional groups:

  • Preparation of arylmagnesium bromide from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in tetrahydrofuran (THF) using magnesium and iodine
  • Reaction with trimethyl borate at low temperature (-78 °C) to form boronic acid intermediates
  • Subsequent functionalization via palladium-catalyzed cross-coupling reactions

This strategy could be adapted to incorporate fluoromethyl groups via appropriate electrophiles or coupling partners.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations References
Sandmeyer Reaction on Aniline Bromochlorohydantoin, NaNO2, hypophosphorous acid, HCl ~80 High regioselectivity, good yield Requires diazonium intermediate, handling of toxic reagents
Electrophilic Fluorination N-Fluorobenzenesulfonimide (NFSI), K2CO3 Variable Direct fluorination, mild conditions Limited substrate scope
Organometallic Coupling (Grignard) Mg, I2, THF, trimethyl borate, Pd catalyst 57 (intermediate) Versatile, allows further functionalization Requires anhydrous conditions, sensitive reagents

Research Results and Observations

  • The Sandmeyer reaction remains a robust method for introducing bromine and iodine substituents regioselectively on aromatic rings, with yields up to 80% reported.
  • Electrophilic fluorination methods enable the introduction of fluoromethyl groups but often require multi-step sequences and careful control of reaction conditions to avoid side products.
  • Organometallic routes, such as Grignard formation from aryl bromides followed by reaction with electrophiles, provide a flexible platform for synthesizing fluoromethylated aromatic compounds, although yields can vary and require careful temperature control.
  • Purification techniques such as column chromatography and recrystallization are essential for isolating high-purity products, especially when multiple halogens are present.

The preparation of This compound is best approached by combining selective halogenation strategies (e.g., Sandmeyer reaction) with fluoromethyl group introduction via electrophilic fluorination or organometallic coupling. While direct literature on this exact compound is scarce, analogous procedures from related halogenated fluorobenzene derivatives provide a reliable foundation. The choice of method depends on available starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

1-Bromo-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies. The presence of fluorine allows for the incorporation of radioactive isotopes, which are useful in positron emission tomography (PET) imaging.

    Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and selectivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, such as halogen bonding and hydrogen bonding, which influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Halogenated Benzene Derivatives
Compound Name Molecular Formula Substituents (Positions) Synthesis Yield (If Reported) Key Applications/Reactions References
1-Bromo-3-(difluoromethyl)-5-iodobenzene C₇H₄BrF₂I Br (1), –CF₂H (3), I (5) 65% (microwave-assisted) Intermediate in RAS inhibitors
1-Bromo-3-chloro-5-iodobenzene C₆H₃BrClI Br (1), Cl (3), I (5) Not reported Cross-coupling reactions
1-Bromo-3-(tert-butyl)-5-iodobenzene C₁₀H₁₂BrI Br (1), –C(CH₃)₃ (3), I (5) Not reported Specialty chemical synthesis
1-Bromo-3-(bromomethyl)-5-iodobenzene C₇H₅Br₂I Br (1), –CH₂Br (3), I (5) Not reported Precursor for further functionalization

Key Observations :

  • Synthesis: The difluoromethyl derivative (C₇H₄BrF₂I) was synthesized via BAST (bis(2-methoxyethyl)aminosulfur trifluoride) and microwave irradiation, achieving a 65% yield . This suggests that electron-withdrawing substituents like –CF₂H may stabilize intermediates during fluorination.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Stability/Storage Conditions
1-Bromo-3-(difluoromethyl)-5-iodobenzene 369.91 g/mol Not reported Not reported Stable under inert gas (N₂/Ar)
1-Bromo-3-chloro-5-iodobenzene 321.35 g/mol Not reported Not reported Sealed, dry, dark place
1-Bromo-3-(tert-butyl)-5-iodobenzene 339.01 g/mol Not reported Not reported Room temperature, inert atmosphere

Notes:

  • Stability: Chloro and bromo derivatives often require protection from light and moisture to prevent decomposition .
  • Data Gaps: Specific melting/boiling points for the fluoromethyl derivative are unavailable in the provided evidence.
Table 3: Hazard Profiles
Compound Name Hazard Statements Precautionary Measures Regulatory Status (GHS/IMO)
1-Bromo-3-chloro-5-iodobenzene H302 (Harmful if swallowed) P261, P280, P305+P351+P338 Not classified for bulk transport
1-Bromo-3-(tert-butyl)-5-iodobenzene H302 Store in dark, dry conditions No IMO classification
1-Bromo-3-(difluoromethyl)-5-iodobenzene Not reported Use under inert gas (N₂/Ar) Not reported

Key Findings :

  • Chloro- and bromo-substituted analogs exhibit moderate toxicity (e.g., H302), necessitating proper ventilation and personal protective equipment .

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